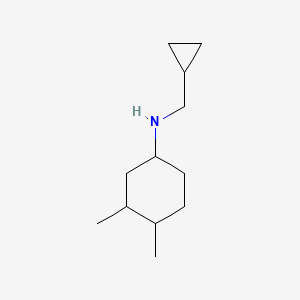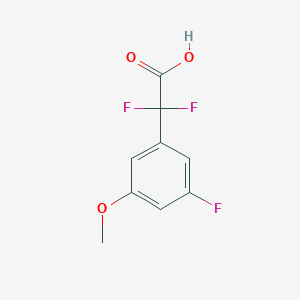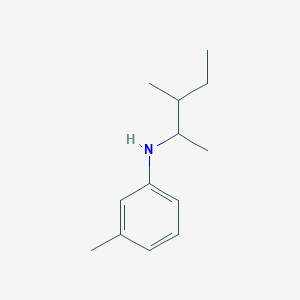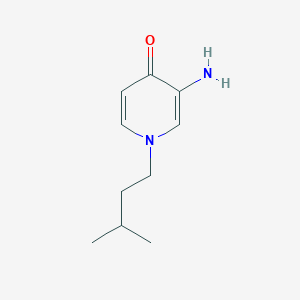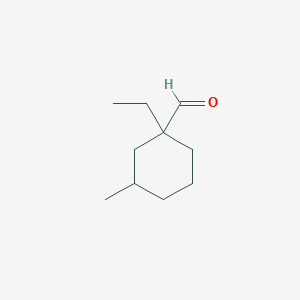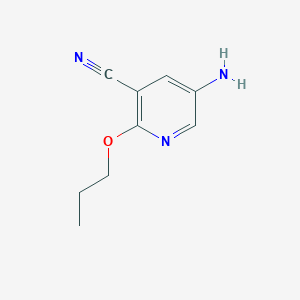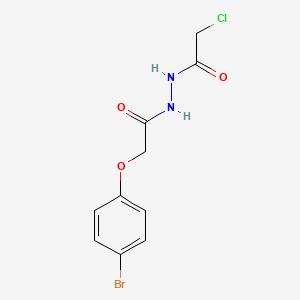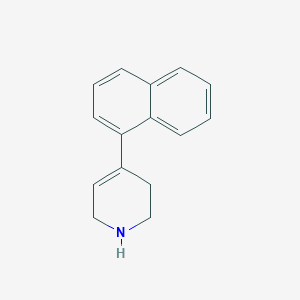
4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine is an organic compound that features a naphthalene ring fused to a tetrahydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine typically involves the reaction of naphthalene derivatives with tetrahydropyridine precursors. One common method involves the use of Grignard reagents, where a naphthylmagnesium bromide reacts with a suitable tetrahydropyridine derivative under controlled conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which provide a more efficient and selective route to the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors is also being explored to enhance production efficiency and reduce costs .
化学反应分析
Types of Reactions
4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Major Products
科学研究应用
4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer therapies .
相似化合物的比较
Similar Compounds
Similar compounds to 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine include:
Naphthalene derivatives: Such as 1-naphthylamine and 2-naphthol, which share the naphthalene core structure.
Tetrahydropyridine derivatives: Such as 1,2,3,6-tetrahydropyridine itself and its various substituted forms.
Uniqueness
The uniqueness of this compound lies in its combined structural features of both naphthalene and tetrahydropyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C15H15N |
|---|---|
分子量 |
209.29 g/mol |
IUPAC 名称 |
4-naphthalen-1-yl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C15H15N/c1-2-6-14-12(4-1)5-3-7-15(14)13-8-10-16-11-9-13/h1-8,16H,9-11H2 |
InChI 键 |
PZFSNQTXBRIQQF-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC=C1C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B15273342.png)
![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)
